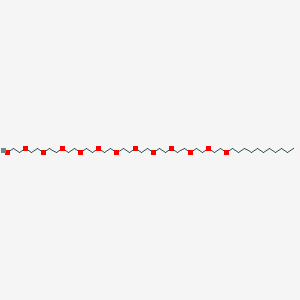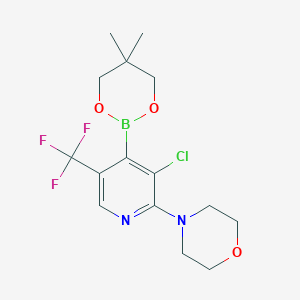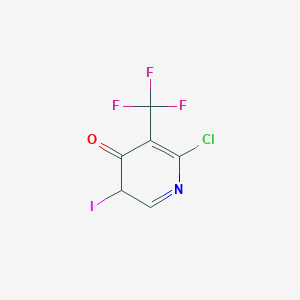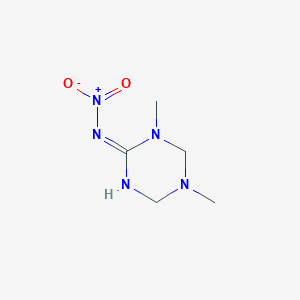
C11-PEG13-alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C11-PEG13-alcohol is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. It consists of an aliphatic carbon chain and a PEG chain, which enhances its solubility and reactivity. The hydroxyl group in this compound allows for further derivatization or substitution with other reactive functional groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C11-PEG13-alcohol typically involves the reaction of a PEG chain with an aliphatic carbon chain. The hydroxyl groups in the PEG chain can be activated and then reacted with the aliphatic carbon chain under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), or dimethylformamide (DMF), and the reaction is carried out at ambient temperature .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often achieving a purity of ≥95%. The compound is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Analyse Des Réactions Chimiques
Types of Reactions
C11-PEG13-alcohol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4), and various halides or amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of functionalized PEG derivatives .
Applications De Recherche Scientifique
C11-PEG13-alcohol has a wide range of applications in scientific research, including:
Chemistry: It is used as a linker in the synthesis of various compounds, enhancing their solubility and reactivity.
Biology: The compound is used in the modification of biomolecules, improving their stability and solubility in aqueous media.
Medicine: this compound is used in drug delivery systems to improve the pharmacokinetic properties of drugs, making them more water-soluble and stable.
Industry: The compound is used in the production of various industrial products, including coatings, adhesives, and lubricants
Mécanisme D'action
The mechanism of action of C11-PEG13-alcohol involves its ability to enhance the solubility and stability of compounds. The PEG chain increases the hydrophilicity of the compound, allowing it to be easily conjugated to drug molecules or biomolecules. This enhances their water solubility, stability, and effectiveness. The hydroxyl group allows for further derivatization, making the compound highly customizable for various applications .
Comparaison Avec Des Composés Similaires
C11-PEG13-alcohol can be compared with other similar compounds, such as C11-PEG4-alcohol, C11-PEG6-alcohol, and C11-PEG9-alcohol. These compounds also belong to the family of PEG derivatives and have similar properties. this compound has a longer PEG chain, which enhances its solubility and reactivity compared to its shorter-chain counterparts .
List of Similar Compounds
- C11-PEG4-alcohol
- C11-PEG6-alcohol
- C11-PEG9-alcohol
This compound stands out due to its longer PEG chain, making it more effective in applications requiring high solubility and stability.
Propriétés
Formule moléculaire |
C35H72O13 |
|---|---|
Poids moléculaire |
700.9 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-undecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C35H72O13/c1-2-3-4-5-6-7-8-9-10-12-37-14-16-39-18-20-41-22-24-43-26-28-45-30-32-47-34-35-48-33-31-46-29-27-44-25-23-42-21-19-40-17-15-38-13-11-36/h36H,2-35H2,1H3 |
Clé InChI |
BWQLDBZHBVQNIK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-phenyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13726977.png)

![(E)-3-[3-[chloro(difluoro)methyl]phenyl]prop-2-enoic acid](/img/structure/B13726988.png)
![[(2R,3R,4R,5S)-2,3,4,5-tetrahydroxy-6-(methylamino)hexyl] 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylate](/img/structure/B13727005.png)



![Methyl 2-(6-(1-bromo-3,3-dimethylbutyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B13727019.png)
![10-Nitroindolo[3,2,1-kl]phenoxazine](/img/structure/B13727025.png)


